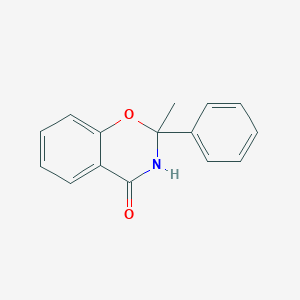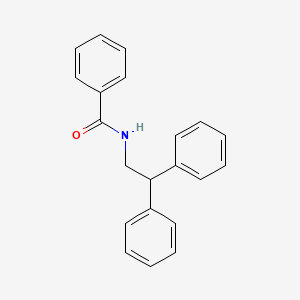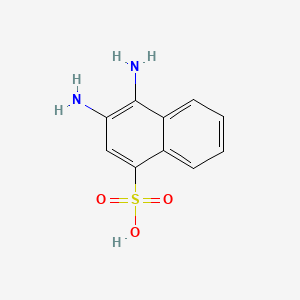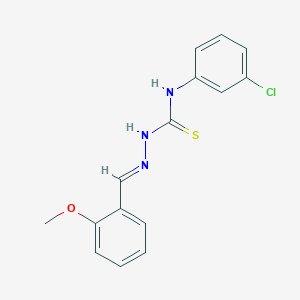
2-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C15H14ClN3OS. It is known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a methoxy group attached to a benzaldehyde moiety, and a thiosemicarbazone group linked to a chlorophenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the condensation reaction between 2-methoxybenzaldehyde and N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
- Dissolve 2-methoxybenzaldehyde in ethanol.
- Add N-(3-chlorophenyl)thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial reactors and more efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazide derivatives.
科学的研究の応用
2-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which 2-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazone group can chelate metal ions, inhibiting metalloenzymes crucial for the survival of microorganisms or cancer cells. Additionally, the compound can interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-3-methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 2-Hydroxy-3-methoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
Uniqueness
2-Methoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
特性
CAS番号 |
767332-48-9 |
|---|---|
分子式 |
C15H14ClN3OS |
分子量 |
319.8 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-[(E)-(2-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H14ClN3OS/c1-20-14-8-3-2-5-11(14)10-17-19-15(21)18-13-7-4-6-12(16)9-13/h2-10H,1H3,(H2,18,19,21)/b17-10+ |
InChIキー |
NRLMZWJEEOFFPF-LICLKQGHSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
正規SMILES |
COC1=CC=CC=C1C=NNC(=S)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


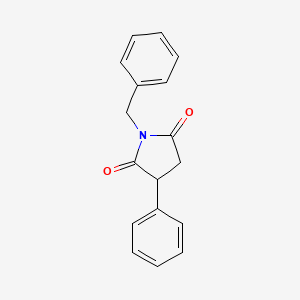
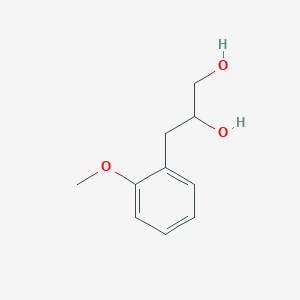
![2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12005146.png)
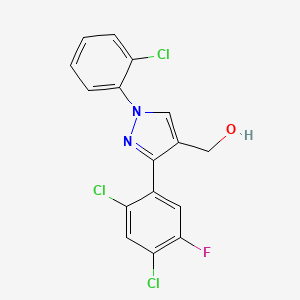
![4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005154.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12005158.png)

![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005191.png)

